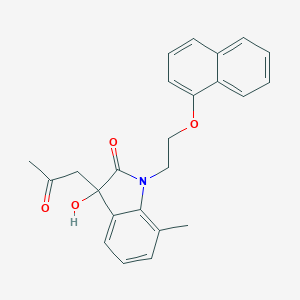
3-Hydroxy-7-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one
カタログ番号 B368474
CAS番号:
879046-34-1
分子量: 389.4g/mol
InChIキー: SBSQMOIRUPITFA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-7-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one, also known as HMN-214, is a small molecule inhibitor that targets the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is involved in the regulation of cell growth and differentiation, making it an important target for cancer therapy.
科学的研究の応用
Synthesis and Chemical Properties
- Intramolecular Cyclization : Research has shown that certain hydroxylactams, which are structurally related to the chemical , can undergo intramolecular cyclization to form complex isoxazolo-pyrroloisoquinoline derivatives. This process can yield diastereoisomers with potential applications in the development of new chemical entities (L. V. Lenshmidt et al., 2018).
- Green Synthetic Methods : There are studies exploring the synthesis of derivatives involving naphthalene moieties using green chemistry approaches. These methods emphasize simplicity, high yield, and eco-friendly catalysts, hinting at the potential for sustainable production of related compounds (Zhijie Fu et al., 2016).
Biological and Pharmacological Research
- Anticancer Agent Development : Compounds with structural similarities to the chemical have been synthesized and evaluated for their potential as anticancer agents. This includes research on various substituted compounds and their interactions with nucleophiles (R. S. Gouhar & Eman M. Raafat, 2015).
- Antioxidant and Anti-inflammatory Activities : Derivatives related to this chemical have been synthesized and tested for in vitro antioxidant and anti-inflammatory activities, suggesting potential therapeutic applications (Madasamy Kumar et al., 2017).
- Hydroxyindole-O-Methyltransferase Inhibition : Naphthalenic derivatives have been explored for their ability to inhibit hydroxyindole-O-methyltransferase, an enzyme crucial in melatonin biosynthesis, indicating potential relevance in sleep and circadian rhythm disorders (I. Picard et al., 1999).
Spectroscopic and Binding Studies
- Fluorescence Spectral Studies : Fluorescent probes structurally similar to the compound have been studied for their interaction with biological molecules like Bovine Serum Albumin (BSA). Such studies are crucial for understanding the binding and interaction properties of these compounds (K. Ghosh et al., 2016).
特性
IUPAC Name |
3-hydroxy-7-methyl-1-(2-naphthalen-1-yloxyethyl)-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-16-7-5-11-20-22(16)25(23(27)24(20,28)15-17(2)26)13-14-29-21-12-6-9-18-8-3-4-10-19(18)21/h3-12,28H,13-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSQMOIRUPITFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2CCOC3=CC=CC4=CC=CC=C43)(CC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-7-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![N-({1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furyl-N-methylcarb oxamide](/img/structure/B368391.png)
![2-furyl-N-methyl-N-{[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl}carboxamide](/img/structure/B368393.png)
![2-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol](/img/structure/B368397.png)
![2-[2-(hydroxypropyl)benzimidazolyl]-N-methyl-N-phenylacetamide](/img/structure/B368398.png)
![2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol](/img/structure/B368399.png)
![1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol](/img/structure/B368400.png)
![1-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol](/img/structure/B368401.png)
![2-furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]methyl}carboxamide](/img/structure/B368402.png)
![1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B368403.png)
![2-furyl-N-({1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368404.png)
![2-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B368407.png)
![2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B368408.png)
![2-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B368410.png)
![2-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B368411.png)